molecular formula C13H10ClF B12114421 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl CAS No. 32193-95-6

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B12114421
CAS No.: 32193-95-6
M. Wt: 220.67 g/mol
InChI Key: HABHGBOCWJYINP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)benzyl chloride is an organic compound with the molecular formula C13H10ClF. It is a derivative of benzyl chloride, where the benzyl group is substituted with a fluorophenyl group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce 4-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorobenzene in the presence of a catalyst to yield 4-(4-Fluorophenyl)benzyl chloride .

Industrial Production Methods

In industrial settings, the production of 4-(4-Fluorophenyl)benzyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted benzyl derivatives.

    Oxidation: Yields benzyl alcohols or carboxylic acids.

    Reduction: Forms benzyl fluoride.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzyl chloride involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)benzyl chloride is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .

Properties

CAS No.

32193-95-6

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-(chloromethyl)-4-(4-fluorophenyl)benzene

InChI

InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2

InChI Key

HABHGBOCWJYINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F

Origin of Product

United States

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